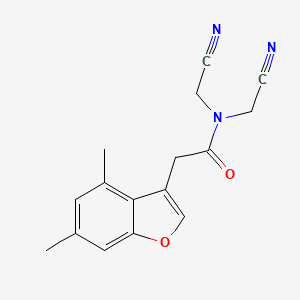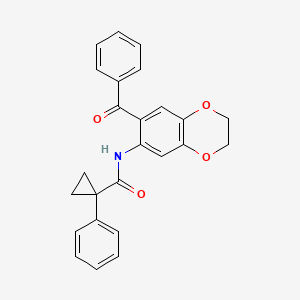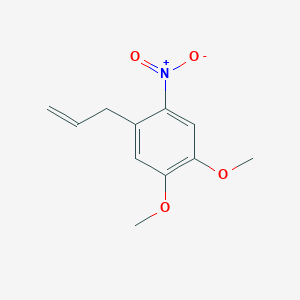
N,N-bis(cyanomethyl)-2-(4,6-dimethyl-1-benzofuran-3-yl)acetamide
Übersicht
Beschreibung
N,N-bis(cyanomethyl)-2-(4,6-dimethyl-1-benzofuran-3-yl)acetamide, commonly known as BDAA, is a novel compound that has gained significant attention in the scientific community due to its potential applications in various fields. BDAA is a synthetic molecule that has been synthesized using a multi-step process and has shown promising results in scientific research applications.
Wirkmechanismus
BDAA exerts its biological effects by inhibiting the activity of enzymes involved in the production of inflammatory mediators and oxidative stress. BDAA has also been found to modulate the activity of various signaling pathways involved in cell survival and proliferation.
Biochemical and physiological effects:
BDAA has been found to have a significant impact on various biochemical and physiological processes, including reducing the levels of pro-inflammatory cytokines and oxidative stress markers. BDAA has also been found to improve cognitive function and memory in animal models of Alzheimer's disease and Parkinson's disease.
Vorteile Und Einschränkungen Für Laborexperimente
BDAA has several advantages for use in laboratory experiments, including its stability, solubility, and ease of synthesis. However, one of the limitations of BDAA is its relatively low potency, which may require higher concentrations for achieving significant biological effects.
Zukünftige Richtungen
There are several areas of future research that can be explored with BDAA. One of the potential applications of BDAA is in the treatment of neurodegenerative disorders, including Alzheimer's disease and Parkinson's disease. Further research is also needed to understand the molecular mechanisms underlying the biological effects of BDAA and to optimize its potency and efficacy. Additionally, the potential use of BDAA in combination with other drugs for the treatment of various diseases should also be explored.
In conclusion, BDAA is a promising compound with potential applications in various scientific research fields. Its anti-tumor, anti-inflammatory, and neuroprotective properties make it an attractive molecule for further research and development. Further studies are needed to optimize its potency and efficacy and to understand the molecular mechanisms underlying its biological effects.
Wissenschaftliche Forschungsanwendungen
BDAA has shown potential applications in various scientific research fields, including medicinal chemistry, pharmacology, and neuroscience. Recent studies have shown that BDAA has anti-tumor, anti-inflammatory, and neuroprotective properties. BDAA has also been found to have potential applications in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
Eigenschaften
IUPAC Name |
N,N-bis(cyanomethyl)-2-(4,6-dimethyl-1-benzofuran-3-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O2/c1-11-7-12(2)16-13(10-21-14(16)8-11)9-15(20)19(5-3-17)6-4-18/h7-8,10H,5-6,9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCDREMPZQCDSSC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)OC=C2CC(=O)N(CC#N)CC#N)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-1,3-benzodioxol-5-yl-1-[(2-methoxy-5-methylphenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B3610902.png)
![2-chloro-N-[2-(2,4-dichlorophenyl)-1,3-benzoxazol-5-yl]-5-(4H-1,2,4-triazol-4-yl)benzamide](/img/structure/B3610927.png)
![2-{[4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(2-bromo-4,6-difluorophenyl)acetamide](/img/structure/B3610932.png)
![N-[1-methyl-2-(4-morpholinylmethyl)-1H-benzimidazol-5-yl]-2-(4-nitrophenoxy)acetamide](/img/structure/B3610940.png)

![1-(3-nitrophenyl)-2-{[5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl]thio}ethanone](/img/structure/B3610944.png)
![3-[1-{2-[(2,5-dimethoxyphenyl)amino]-2-oxoethyl}-5-(2-thienyl)-1H-pyrrol-2-yl]propanoic acid](/img/structure/B3610949.png)
![methyl 2-[(3-{[(2,5-dimethylphenyl)amino]sulfonyl}-4-methylbenzoyl)amino]benzoate](/img/structure/B3610955.png)
![1-(3-chlorophenyl)-4-[(3,4-diethoxyphenyl)carbonothioyl]piperazine](/img/structure/B3610961.png)
![4-[2-amino-3-cyano-6-methyl-4,4-bis(trifluoromethyl)-1(4H)-pyridinyl]-N-(2,6-dimethyl-4-pyrimidinyl)benzenesulfonamide](/img/structure/B3610966.png)
![3-{[(2,4-dimethylphenyl)amino]sulfonyl}-N-(3-fluorophenyl)-4-methylbenzamide](/img/structure/B3610970.png)
![N-(4-{[(3,6-dichloro-1-benzothien-2-yl)carbonyl]amino}-2-methoxyphenyl)-2-furamide](/img/structure/B3610973.png)
